molecular formula C21H35NO3Sn B11968267 Stannane, ((p-acetamidobenzoyl)oxy)tributyl- CAS No. 2857-03-6

Stannane, ((p-acetamidobenzoyl)oxy)tributyl-

Cat. No.: B11968267
CAS No.: 2857-03-6
M. Wt: 468.2 g/mol
InChI Key: UBRZUYJGFBYTDE-UHFFFAOYSA-M
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Description

Tributyltin 4-acetamidobenzoate: is an organotin compound with the molecular formula C21H35NO3Sn and a molecular weight of 468.208 g/mol . This compound is part of a broader class of organotin compounds, which have been widely studied for their diverse applications and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tributyltin 4-acetamidobenzoate typically involves the reaction of tributyltin chloride with 4-acetamidobenzoic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production methods for tributyltin compounds often involve large-scale reactions in batch reactors. The process includes careful control of temperature, pressure, and reaction time to ensure high yield and purity of the final product. The use of continuous flow reactors is also explored to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Tributyltin 4-acetamidobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Tributyltin 4-acetamidobenzoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tributyltin compounds involves interactions with nuclear receptors such as the retinoid-X receptor (RXR) and peroxisome proliferator-activated receptor γ (PPARγ). These interactions can alter various reproductive, developmental, and metabolic pathways at the organism level. The compound’s ability to modulate these pathways makes it a potent endocrine disruptor .

Comparison with Similar Compounds

Uniqueness: Tributyltin 4-acetamidobenzoate is unique due to its specific structure, which combines the tributyltin moiety with the 4-acetamidobenzoate group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications .

Properties

CAS No.

2857-03-6

Molecular Formula

C21H35NO3Sn

Molecular Weight

468.2 g/mol

IUPAC Name

tributylstannyl 4-acetamidobenzoate

InChI

InChI=1S/C9H9NO3.3C4H9.Sn/c1-6(11)10-8-4-2-7(3-5-8)9(12)13;3*1-3-4-2;/h2-5H,1H3,(H,10,11)(H,12,13);3*1,3-4H2,2H3;/q;;;;+1/p-1

InChI Key

UBRZUYJGFBYTDE-UHFFFAOYSA-M

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)OC(=O)C1=CC=C(C=C1)NC(=O)C

Origin of Product

United States

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